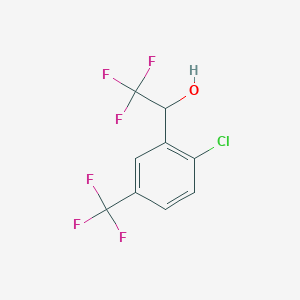
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a chloro group, two trifluoromethyl groups, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by reduction reactions . The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols .
Aplicaciones Científicas De Investigación
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol: Similar in structure but contains a nitro group instead of a second trifluoromethyl group.
2-(Trifluoromethyl)benzyl Alcohol: Lacks the chloro group and has only one trifluoromethyl group.
Uniqueness
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and two trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high lipophilicity and chemical stability .
Propiedades
Fórmula molecular |
C9H5ClF6O |
|---|---|
Peso molecular |
278.58 g/mol |
Nombre IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3,7,17H |
Clave InChI |
VNQQCHNZJWLBIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


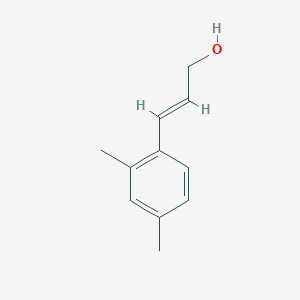
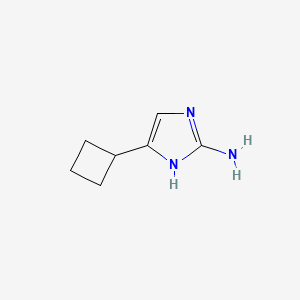
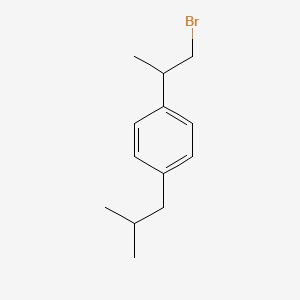
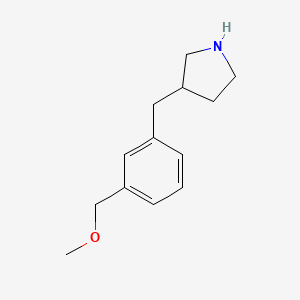
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
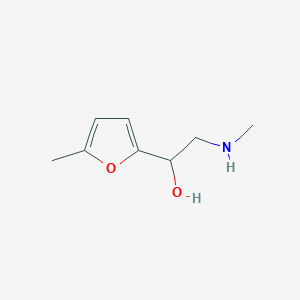
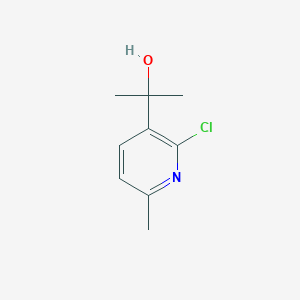
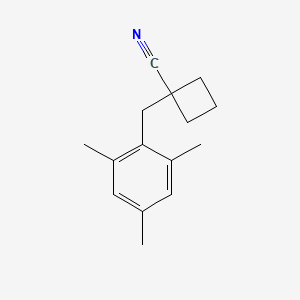

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

